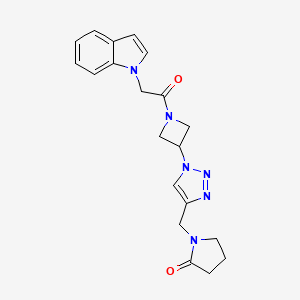

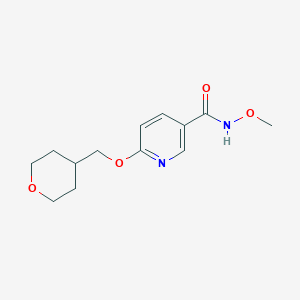

![molecular formula C17H19N5O2 B2500393 3-甲基-7-[(4-甲基苯基)甲基]-8-(丙-2-烯基氨基)嘌呤-2,6-二酮 CAS No. 876893-27-5](/img/structure/B2500393.png)

3-甲基-7-[(4-甲基苯基)甲基]-8-(丙-2-烯基氨基)嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione" is a derivative of the purine family, which is a significant class of heterocyclic aromatic organic compounds. Purine derivatives have been extensively studied due to their wide range of biological activities and their presence in DNA and RNA as fundamental building blocks. The compound is structurally related to various synthesized purine derivatives that have shown potential as dipeptidyl peptidase IV (DPP-IV) inhibitors and exhibit anti-inflammatory activities, as well as being involved in the synthesis of novel amino acid-purine conjugates .

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step chemical reactions, starting from simpler precursors. For instance, the synthesis of carboxybenzyl-substituted purine diones as DPP-IV inhibitors involves the introduction of carboxybenzyl and chloro/cyanobenzyl groups at specific positions on the purine ring system . Similarly, substituted pyrimidopurinediones with anti-inflammatory activity are synthesized based on a novel ring system, indicating the versatility of purine chemistry . The synthesis of purine-amino acid conjugates further demonstrates the ability to create complex molecules by coupling purine bases with amino acids through palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their biological activity and interaction with biological targets. For example, the quantitative analysis of intermolecular interactions in a xanthine derivative, which is structurally similar to purine, reveals an anisotropic distribution of interaction energies, suggesting the importance of electrostatic and dispersion energy components in molecular recognition and stability .

Chemical Reactions Analysis

Purine derivatives undergo various chemical reactions that are essential for their biological function or for the synthesis of more complex molecules. The cross-coupling reactions used to synthesize purine-amino acid conjugates exemplify the chemical reactivity of purine derivatives, allowing for the creation of stable conjugates that can be deprotected to yield free purine bases and nucleosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the purine ring can significantly alter these properties, affecting the compound's suitability for pharmaceutical applications. For instance, the anti-inflammatory purine derivative was found to be devoid of gastric ulcer-inducing potential and ocular toxicity, which are important considerations for drug development .

科学研究应用

合成和化学性质

研究人员已经开发了合成嘌呤衍生物的方法,包括与3-甲基-7-[(4-甲基苯基)甲基]-8-(丙-2-烯基氨基)嘌呤-2,6-二酮结构相关的化合物。这些方法通常涉及分子内烷基化、氢化和与邻羧酸酯或甲磺酰氯的反应,以获得具有潜在生物活性的所需嘌呤二酮。这些合成方法对于创建化合物库以进行进一步的生物评估是基础性的(Simo, Rybár, & Alföldi, 1998)。

生物活性和潜在治疗用途

抗抑郁特性:某些嘌呤衍生物在临床前模型中显示出有希望的抗抑郁活性。例如,一种特定化合物在1.6 mg/kg的剂量下表现出显著的抗抑郁效果,突显了嘌呤二酮在治疗抑郁症中的治疗潜力(Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018)。

抗癌活性:嘌呤二酮及其类似物的设计和合成已被探索用于抗癌应用。一些新合成的化合物已经被测试其对癌细胞系的抑制活性,展示了嘌呤衍生物在开发潜在抗癌药物方面的多样性(Hayallah, 2017)。

心血管和抗心律失常活性:嘌呤衍生物也已被研究其心血管效应,包括抗心律失常和降压活性。某些化合物在实验模型中显示出显著的预防性抗心律失常活性,表明它们在管理心血管疾病中的潜力(Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004)。

属性

IUPAC Name |

3-methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-4-9-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-7-5-11(2)6-8-12/h4-8H,1,9-10H2,2-3H3,(H,18,19)(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMMWZSRSHIOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2NCC=C)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

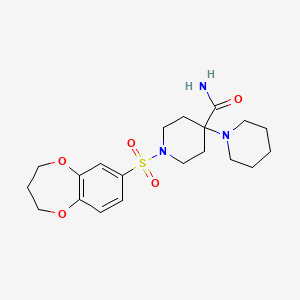

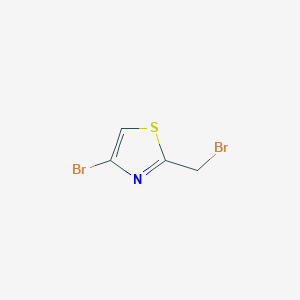

![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)

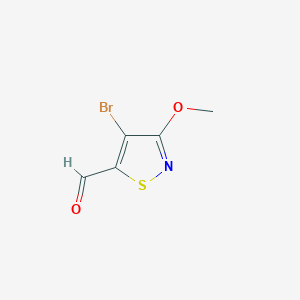

![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)

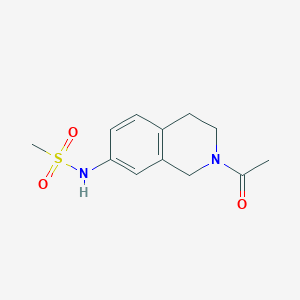

![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)

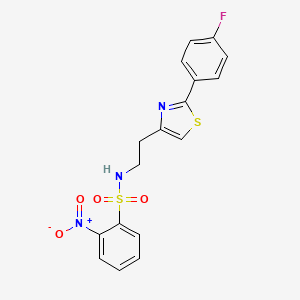

![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2500323.png)

![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)